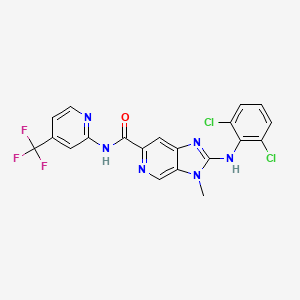
Imidazopyridine derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazopyridine derivative 5 is a compound belonging to the imidazopyridine family, which consists of an imidazole ring fused with a pyridine moiety. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazopyridine derivative 5 typically involves the cyclization of ortho-haloaminopyridines. One common method includes a two-step C-N coupling followed by cyclization . The reaction conditions often involve the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of imidazopyridine derivatives often employs scalable methods such as multi-component reactions and microwave-assisted synthesis. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Imidazopyridine derivative 5 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Sulfuryl chloride, under controlled temperature conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Imidazopyridine oxides.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Substituted imidazopyridine derivatives.
Scientific Research Applications
Imidazopyridine derivative 5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazopyridine derivative 5 involves its interaction with various molecular targets:
GABA A Receptor Agonist: Enhances the inhibitory effects of GABA in the central nervous system.
Proton Pump Inhibitor: Inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion.
Aromatase Inhibitor: Inhibits the enzyme aromatase, which is involved in the biosynthesis of estrogens.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
Properties
Molecular Formula |
C20H13Cl2F3N6O |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-(2,6-dichloroanilino)-3-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]imidazo[4,5-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C20H13Cl2F3N6O/c1-31-15-9-27-14(18(32)29-16-7-10(5-6-26-16)20(23,24)25)8-13(15)28-19(31)30-17-11(21)3-2-4-12(17)22/h2-9H,1H3,(H,28,30)(H,26,29,32) |
InChI Key |
STCXSHUPLPUMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C(C=C2N=C1NC3=C(C=CC=C3Cl)Cl)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


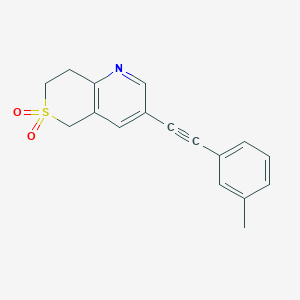

![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
![3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid](/img/structure/B10833454.png)
![3-[[1-(2,6-Difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833455.png)
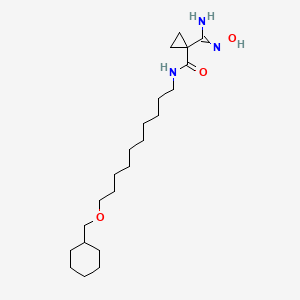
![2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)
![Imidazo[1,2-b]pyridazine derivative 7](/img/structure/B10833466.png)
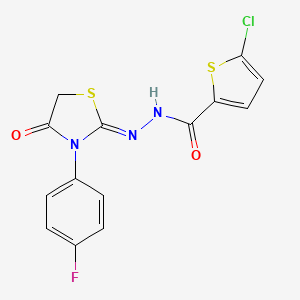
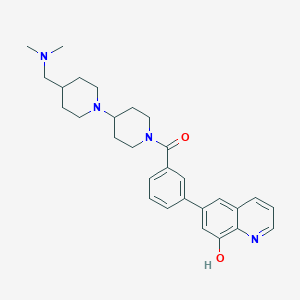
![3-[[1-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833486.png)
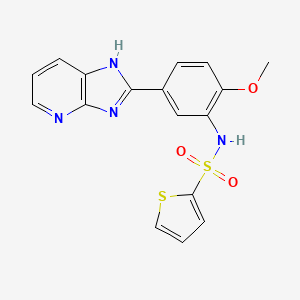
![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)
![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)
